molecular formula CH4NaO4S B033375 Sodium hydroxymethanesulfonate CAS No. 870-72-4

Sodium hydroxymethanesulfonate

Cat. No.: B033375
CAS No.: 870-72-4
M. Wt: 135.10 g/mol
InChI Key: VKJQZSSBQZSTIM-UHFFFAOYSA-N
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Description

Sodium hydroxymethanesulfonate is a chemical compound with the molecular formula CH₃NaO₄SThis compound is widely used in various industrial applications, particularly in the textile and dye industries, due to its reducing properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium hydroxymethanesulfonate can be synthesized through the reaction of sodium dithionite with formaldehyde in an aqueous solution. The reaction proceeds as follows: [ \text{Na}_2\text{S}_2\text{O}_4 + 2\text{CH}_2\text{O} + \text{H}_2\text{O} \rightarrow \text{HO-CH}_2\text{-SO}_3\text{Na} + \text{HO-CH}_2\text{-SO}_2\text{Na} ] This reaction is typically carried out at room temperature and results in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting sodium bisulfite with formaldehyde under controlled conditions. The reaction is conducted in a reactor where the temperature and pH are carefully monitored to ensure optimal yield and purity of the product .

Comparison with Similar Compounds

  • Sodium formaldehyde sulfoxylate
  • Sodium dithionite
  • Sodium bisulfite

Comparison: Sodium hydroxymethanesulfonate is unique due to its stability in aqueous solutions and its ability to act as both a reducing agent and a reagent for the preparation of sulfones. Unlike sodium dithionite, which is highly sensitive to oxygen, this compound is more stable and easier to handle .

Properties

CAS No.

870-72-4

Molecular Formula

CH4NaO4S

Molecular Weight

135.10 g/mol

IUPAC Name

sodium;hydroxymethanesulfonate

InChI

InChI=1S/CH4O4S.Na/c2-1-6(3,4)5;/h2H,1H2,(H,3,4,5);

InChI Key

VKJQZSSBQZSTIM-UHFFFAOYSA-N

Isomeric SMILES

C(O)S(=O)(=O)[O-].[Na+]

SMILES

C(O)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C(O)S(=O)(=O)O.[Na]

boiling_point

Decomposes

Color/Form

White solid

870-72-4

physical_description

DryPowder;  Liquid

Pictograms

Irritant

Related CAS

75-92-3 (Parent)

solubility

Soluble in water
Soluble in methanol ... ethanol.

Synonyms

formaldehyde bisulfite
formaldehyde bisulfite, monopotassium salt
formaldehyde bisulfite, monosodium salt
formaldehyde sodium bisulfite
hydroxymethanesulfonate, sodium salt
hydroxymethanesulfonic acid
hydroxymethylsulfonate
hydroxymethylsulphonate
sodium hydroxymethanesulfonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium hydroxymethanesulfonate
Reactant of Route 2
Sodium hydroxymethanesulfonate
Reactant of Route 3
Sodium hydroxymethanesulfonate
Reactant of Route 4
Sodium hydroxymethanesulfonate
Reactant of Route 5
Sodium hydroxymethanesulfonate
Reactant of Route 6
Sodium hydroxymethanesulfonate

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